molecular formula C19H21N3O2S B6503946 2-[(1,3-benzothiazol-2-yl)(methyl)amino]-N-[2-(2-methoxyphenyl)ethyl]acetamide CAS No. 1351631-77-0

2-[(1,3-benzothiazol-2-yl)(methyl)amino]-N-[2-(2-methoxyphenyl)ethyl]acetamide

Cat. No. B6503946
CAS RN: 1351631-77-0
M. Wt: 355.5 g/mol
InChI Key: BUWAWTXPENKFGH-UHFFFAOYSA-N
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Description

“2-[(1,3-benzothiazol-2-yl)(methyl)amino]-N-[2-(2-methoxyphenyl)ethyl]acetamide” is a compound that contains a benzothiazole scaffold . Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry. Its derivatives and metal complexes possess a wide range of pharmacological properties and a high degree of structural diversity .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . A straightforward synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aryl aldehydes in air/DMSO oxidant system is operationally simple, proceeds without catalysts, tolerates a wide range of functionalities, and provides desired products in good to excellent yields .


Molecular Structure Analysis

The benzothiazole moiety is a bicyclic structure composed of a benzene ring fused to a thiazole ring. The 2nd position of benzothiazole is the most active site from a synthetic and medicinal point of view .


Chemical Reactions Analysis

In a visible light mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes, an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step .

Mechanism of Action

While the specific mechanism of action for “2-[(1,3-benzothiazol-2-yl)(methyl)amino]-N-[2-(2-methoxyphenyl)ethyl]acetamide” is not mentioned in the resources, it’s worth noting that benzothiazole derivatives have shown a wide range of biological activities . For instance, a small molecule, AS601245 (1,3-benzothiazol-2-yl (2- { [2- (3-pyridinyl) ethyl] amino}-4 pyrimidinyl) acetonitrile), has been shown to inhibit the JNK signaling pathway, promoting cell survival after cerebral ischemia .

Future Directions

Benzothiazole and its derivatives have proven vital for the investigation of novel therapeutics due to their wide range of pharmacological properties and high degree of structural diversity . Therefore, the future directions in this field could involve the development of more potent biologically active benzothiazole-based drugs through different synthetic pathways .

properties

IUPAC Name

2-[1,3-benzothiazol-2-yl(methyl)amino]-N-[2-(2-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c1-22(19-21-15-8-4-6-10-17(15)25-19)13-18(23)20-12-11-14-7-3-5-9-16(14)24-2/h3-10H,11-13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUWAWTXPENKFGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCCC1=CC=CC=C1OC)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(2-methoxyphenethyl)acetamide

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